molecular formula C24H24N2O2S B4767059 4-(4-morpholinylmethyl)-N-[2-(phenylthio)phenyl]benzamide

4-(4-morpholinylmethyl)-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4767059
M. Wt: 404.5 g/mol
InChI Key: PWAUGKJLNUQMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylmethyl)-N-[2-(phenylthio)phenyl]benzamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. MPTP is a prodrug that is metabolized to 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This makes MPTP a useful tool for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Mechanism of Action

MPTP is metabolized to MPP+ by monoamine oxidase-B (MAO-B) in astrocytes and serotonergic neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well documented. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. MPTP also induces oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in lab experiments are that it selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease, and it is a well-established and widely used research tool. The limitations of using MPTP are that it is toxic and can be hazardous to handle, and the animal models used to study Parkinson's disease may not fully replicate the human disease.

Future Directions

Future research on MPTP could focus on developing new animal models that better replicate the human disease, investigating the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease, and testing potential therapies for the disease using MPTP as a screening tool. Additionally, research could focus on the development of new prodrugs that are less toxic and more selective for dopaminergic neurons in the substantia nigra.

Scientific Research Applications

MPTP has been widely used as a research tool to study Parkinson's disease in animal models. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP mimics the pathology of Parkinson's disease, making it a valuable tool for investigating the underlying mechanisms of the disease and testing potential therapies. MPTP has also been used to study the role of oxidative stress and mitochondrial dysfunction in neurodegeneration.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c27-24(20-12-10-19(11-13-20)18-26-14-16-28-17-15-26)25-22-8-4-5-9-23(22)29-21-6-2-1-3-7-21/h1-13H,14-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUGKJLNUQMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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